molecular formula C15H18IN5O2S B13780975 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide CAS No. 69463-94-1

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide

Cat. No.: B13780975
CAS No.: 69463-94-1
M. Wt: 459.3 g/mol
InChI Key: TWNYHGAAPQLPEO-UHFFFAOYSA-N
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Description

The compound "4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium; iodide" is a structurally complex heterocyclic azanium salt featuring a 4,5-dihydroimidazole core, a 4-methoxyphenyl ketone moiety, and a 5-methyl-1,3,4-thiadiazole substituent, with an iodide counterion.

Properties

CAS No.

69463-94-1

Molecular Formula

C15H18IN5O2S

Molecular Weight

459.3 g/mol

IUPAC Name

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide

InChI

InChI=1S/C15H17N5O2S.HI/c1-10-18-19-15(23-10)20(14-16-7-8-17-14)9-13(21)11-3-5-12(22-2)6-4-11;/h3-6H,7-9H2,1-2H3,(H,16,17);1H

InChI Key

TWNYHGAAPQLPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-]

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-5-methyl-1,3,4-thiadiazole Intermediate

  • Reagents and Conditions:
    • Bromination of 5-methyl-1,3,4-thiadiazole under controlled conditions.
    • Reaction in dimethyl sulfoxide (DMSO) or similar polar aprotic solvents.
    • Temperature around 100 °C under nitrogen atmosphere.
  • Purification:
    • Extraction with methylene chloride.
    • Silica gel column chromatography using methanol/methylene chloride gradients.
  • Yield and Physical Data:
    • Melting point approximately 107-108 °C.
    • Yields vary; reported around 13-36% depending on reaction specifics.

Coupling Reaction to Form the Imidazolyl-Thiadiazolyl Ethanone

  • Typical Procedure:
    • React 2-bromo-5-methyl-1,3,4-thiadiazole with an amine-containing imidazole derivative and 4-methoxyphenyl ethanone.
    • Use sodium carbonate or potassium hydrogen phosphate as base.
    • Solvent: N,N-dimethylacetamide (DMA), methanol, or ethanol.
    • Reaction temperature: 100-140 °C.
    • Stirring under inert atmosphere (N2) for several hours (6-24 h).
  • Workup:
    • Dilution with water.
    • Extraction with organic solvents like dichloromethane or trichloromethane.
    • Drying over anhydrous sodium sulfate.
    • Concentration and purification by silica gel chromatography.
  • Yields:
    • Moderate yields reported, ranging from 13% to 35% depending on conditions and scale.

Formation of Azanium Iodide Salt

  • Salt Formation:
    • Protonation of the nitrogen atom in the imidazole or thiadiazole ring using hydroiodic acid or an iodide salt.
    • The reaction is typically carried out in an aqueous or alcoholic medium.
  • Isolation:
    • Precipitation of the iodide salt.
    • Filtration and drying under vacuum.
  • Characterization:
    • Confirmed by spectroscopic methods (NMR, IR).
    • Melting point and purity assessed by chromatographic techniques.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
2-Bromo-5-methyl-1,3,4-thiadiazole synthesis Bromination of methyl-thiadiazole DMSO 100 2 13-36 Requires inert atmosphere
Coupling with imidazole and 4-methoxyphenyl ethanone 2-bromo-5-methyl-1,3,4-thiadiazole, amine, base (Na2CO3 or KH2PO4) DMA, MeOH, EtOH 100-140 6-24 13-35 Stirring under N2; purification by chromatography
Azanium iodide salt formation Hydroiodic acid or iodide salt Aqueous/alcoholic Ambient 1-2 Quantitative Precipitation and drying

Research Discoveries and Notes on Preparation

  • The synthetic route is sensitive to reaction conditions such as temperature, solvent polarity, and base selection, which influence yield and purity.
  • Continuous flow reactors have been suggested to improve industrial-scale synthesis efficiency and safety by better controlling reaction parameters.
  • Spectroscopic analyses (NMR, IR) are essential for confirming the structure and purity of intermediates and the final iodide salt.
  • Alternative synthetic approaches have been explored, including unexpected formation of related imidazolylsulfanyl derivatives under different conditions, indicating the need for precise control during synthesis.
  • The thiadiazole ring is a key pharmacophore in medicinal chemistry, and its incorporation with imidazole and methoxyphenyl groups suggests potential biological activity, motivating rigorous synthetic optimization.

Chemical Reactions Analysis

Structural Determinants of Reactivity

The compound’s reactivity arises from:

  • Imidazoline ring : A 4,5-dihydro-1H-imidazol-2-yl group with basic nitrogen atoms capable of protonation or coordination.

  • Thiadiazole ring : A 5-methyl-1,3,4-thiadiazol-2-yl group with sulfur and nitrogen atoms prone to nucleophilic substitution or oxidation.

  • Ketone group : A 2-(4-methoxyphenyl)-2-oxoethyl chain that can undergo reduction, nucleophilic addition, or condensation.

  • Iodide counterion : A labile ion that facilitates salt metathesis or acts as a leaving group in substitution reactions .

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring is susceptible to nucleophilic displacement. For example:

  • Reaction with amines or thiols under basic conditions replaces the sulfur atom, forming new C–N or C–S bonds.

  • Halogenation (e.g., bromination) at the 5-methyl position has been observed in analogous thiadiazole systems, as seen in spirocyclic pyrimidine derivatives .

Oxidation and Reduction Reactions

  • Ketone reduction : The 2-oxoethyl group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

  • Thiadiazole oxidation : The sulfur atom may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂, KMnO₄).

Salt Metathesis

The iodide counterion can be exchanged with other anions (e.g., Cl⁻, BF₄⁻) via precipitation or ion-exchange chromatography, altering solubility and crystallinity .

Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic substitutionKOH, R–NH₂ (amine), 60–80°CThiadiazole-amine adductsRegioselectivity depends on steric hindrance
Ketone reductionNaBH₄, MeOH, 0°C2-(4-Methoxyphenyl)ethanol derivativePreserves imidazoline ring stability
Anion exchangeAgNO₃ (aq) or ion-exchange resinAzanium salts with NO₃⁻ or BF₄⁻ counterionsImproved solubility in polar aprotic solvents

Mechanistic Insights

  • Cyclization reactions : Under acidic or thermal conditions, the imidazoline and thiadiazole rings may participate in intramolecular cyclization, forming fused heterocycles. This is supported by methodologies used in spiro[furopyran-pyrimidine] syntheses .

  • pH-dependent reactivity : The imidazoline nitrogen’s basicity (pKa ~7–9) allows protonation in acidic media, enhancing electrophilic character at adjacent carbons .

Analytical Characterization

Key spectroscopic data for reaction products include:

  • ¹H NMR :

    • Imidazoline protons: δ 3.2–3.8 ppm (multiplet, –CH₂– groups).

    • Methoxyphenyl aromatic protons: δ 6.8–7.4 ppm.

  • IR :

    • Ketone C=O stretch: 1680–1720 cm⁻¹.

    • Thiadiazole C–S stretch: 640–680 cm⁻¹ .

Scientific Research Applications

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with protein function, leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural Insights :

  • The thiadiazole moiety is a bioisostere for carboxylic acids or amides, commonly used to modulate pharmacokinetic properties in drug design .
  • Unlike Tizanidine, which uses a benzothiadiazole core, the target compound’s 1,3,4-thiadiazole ring may confer distinct electronic and steric properties affecting receptor binding .

Comparison with Other Methods :

  • Microwave-Assisted Synthesis : highlights microwave irradiation for rapid condensation of thiohydantoins with aldehydes, reducing reaction times from hours to minutes . This contrasts with the target compound’s likely conventional thermal synthesis.
  • Hydrazine-Mediated Cyclization : employs hydrazine hydrate for triazole ring formation, a strategy adaptable for introducing –NH– groups in related compounds .

Pharmacological Activity

While direct data for the target compound are unavailable, structurally similar compounds exhibit:

  • Antimicrobial Activity : Imidazo-thiazole derivatives (e.g., 4a-j) showed growth inhibition against E. coli and S. aureus, attributed to –NH– groups disrupting bacterial membranes .
  • Enzyme Modulation : Tizanidine’s benzothiadiazole-imidazole hybrid structure targets α2-adrenergic receptors, suggesting the thiadiazole ring’s role in receptor interaction .
  • Antioxidant Potential: Imidazolone derivatives (e.g., 5a–n) with electron-withdrawing substituents may scavenge free radicals, though this requires validation .

Research Findings and Gaps

Synthetic Efficiency : Conventional methods for imidazole-thiadiazole hybrids (e.g., multi-step condensation) face yield limitations compared to microwave-assisted routes (80–90% vs. 60–75%) .

Biological Data Limitations : Most evidence focuses on synthesis rather than pharmacological profiling. For example, compounds in were screened for antimicrobial activity but lack mechanistic details .

Structural Optimization : The target compound’s iodide counterion may enhance solubility compared to hydrochloride salts (e.g., Tizanidine), but stability under physiological conditions remains unstudied .

Biological Activity

The compound 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide , also known by its PubChem CID 50563, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related case studies.

Chemical Structure

The molecular formula of the compound is C15H18IN5O2SC_{15}H_{18}IN_5O_2S, and it features a complex structure that includes imidazole and thiadiazole moieties. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing imidazole and thiadiazole structures exhibit notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties, particularly against cervical and bladder cancer cell lines.

In Vitro Studies

  • Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.38 to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. This suggests a potent inhibitory effect on cell proliferation.
  • Induction of Apoptosis : Treatment with the compound led to a marked increase in early and late apoptotic cells, indicating that the mechanism of action may involve apoptosis induction. For instance, at IC50 concentrations, early apoptotic cells increased by 10.2%, while doubling the concentration resulted in a 17.2% increase in late apoptotic cells .

Structure-Activity Relationship (SAR)

The activity of the compound can be attributed to specific structural features:

  • Substituents : The presence of electron-withdrawing groups significantly enhances the cytotoxic potential.
  • Thiadiazole Moiety : This group is known for its diverse pharmacological activities, including anticancer effects .

Comparative Data Table

CompoundCell LineIC50 (μM)Mechanism
4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamideSISO2.38Apoptosis induction
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamideRT-1123.77Apoptosis induction

Study on Thiadiazole Derivatives

A comprehensive review highlighted that derivatives of thiadiazoles exhibit a broad spectrum of biological activities including antimicrobial and anticancer properties. Specific compounds similar to our target have shown effectiveness against various human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like cisplatin .

Clinical Relevance

The findings from these studies indicate that compounds similar to This compound could serve as promising candidates for further development in cancer therapeutics.

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction yields be optimized?

The synthesis of imidazole-thiadiazole hybrids typically involves multi-step reactions. For example, the imidazole core can be functionalized via nucleophilic substitution or condensation reactions with thiadiazole derivatives. Evidence from similar compounds (e.g., tizanidine derivatives) highlights the use of hydrazine intermediates and iodides for quaternization . Optimization strategies include:

  • Temperature control : Reactions at 60–80°C improve cyclization efficiency for imidazole-thiadiazole hybrids .
  • Catalysts : Use of acetic acid or p-toluenesulfonic acid to catalyze imine formation .
  • Purification : Column chromatography with silica gel (ethyl acetate/methanol gradients) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and cation-anion interactions, as demonstrated for azanium-imidazole derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and confirm azanium-thiadiazole connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 498.05 for [C17_{17}H20_{20}IN5_5O2_2S]+^+) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Kinase inhibition studies (e.g., CDK1/GSK3β) using fluorescence polarization .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC50_{50} values) may arise from:

  • Solubility differences : Use standardized solvents (DMSO with ≤0.1% v/v) to avoid aggregation .
  • Cell line heterogeneity : Validate models with STR profiling and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-response validation : Replicate assays across independent labs and apply statistical rigor (e.g., ANOVA with p < 0.05) .

Q. What computational and experimental approaches are suitable for studying its mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
  • Metabolomics : LC-MS/MS to track metabolite changes in treated cells, identifying pathways like apoptosis or oxidative stress .
  • SAR studies : Modify substituents (e.g., methoxyphenyl to nitrophenyl) to correlate structure with activity .

Q. How can environmental impact assessments be integrated into the research workflow?

Adopt frameworks like Project INCHEMBIOL to study:

  • Degradation pathways : Hydrolysis/photolysis under simulated environmental conditions (pH 7.4, UV light) .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition .
  • Bioaccumulation : LogP measurements (e.g., shake-flask method) to predict partitioning in aquatic systems .

Methodological Considerations

Q. What strategies improve reproducibility in synthetic protocols?

  • Detailed characterization : Report melting points, HPLC purity (>95%), and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Reagent sourcing : Use traceable salts (e.g., Sigma-Aldrich’s TraceCERT® for iodide counterions) .

Q. How should stability studies be conducted for long-term storage?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td_{d} > 150°C indicates room-temperature stability) .
  • Light sensitivity : Store in amber vials under nitrogen if UV-Vis shows photodegradation .

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